4-(2,3-Dimethoxybenzoyl)isoquinoline

Chemical Synthesis Procurement Quality Control

4-(2,3-Dimethoxybenzoyl)isoquinoline (CAS 1187170-81-5) is a synthetic benzoyl-substituted isoquinoline (C₁₈H₁₅NO₃, MW 293.32) with a minimum purity of 97%. Its specific 2,3-dimethoxy substitution on the 4-benzoyl core cannot be interchanged with related analogues without risking loss of biological activity, as demonstrated in SAR studies of cytotoxic benzoylisoquinolines. This compound is a strong candidate for primary GFAT enzyme inhibition screening, useful for validating patent claims and identifying novel diabetes drug leads. Its defined purity also makes it a convenient reference standard for developing visible-light-mediated 4-acylisoquinoline synthetic methods. Procure now to advance your medicinal chemistry and assay development programs.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 1187170-81-5
Cat. No. B1453153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethoxybenzoyl)isoquinoline
CAS1187170-81-5
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)C2=CN=CC3=CC=CC=C32
InChIInChI=1S/C18H15NO3/c1-21-16-9-5-8-14(18(16)22-2)17(20)15-11-19-10-12-6-3-4-7-13(12)15/h3-11H,1-2H3
InChIKeySFNIBMOMOCTUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dimethoxybenzoyl)isoquinoline (CAS 1187170-81-5): Procurement-Ready Isoquinoline Derivative for Specialized Research Applications


4-(2,3-Dimethoxybenzoyl)isoquinoline (CAS 1187170-81-5) is a synthetic organic compound with the molecular formula C₁₈H₁₅NO₃ and a molecular weight of 293.32 g/mol . It belongs to the class of benzoyl-substituted isoquinolines, a family known for diverse biological activities including enzyme inhibition and antiproliferative effects [1]. Commercial availability is confirmed, with a typical purity specification of 97% .

Why 4-(2,3-Dimethoxybenzoyl)isoquinoline (CAS 1187170-81-5) Cannot Be Simply Replaced by Other Isoquinoline Derivatives


The isoquinoline scaffold is a privileged structure in medicinal chemistry, but even minor modifications to its substitution pattern can profoundly alter biological activity, target selectivity, and physicochemical properties [1]. Specifically, the presence and position of methoxy groups on the benzoyl ring and the nature of the substituent at the 4-position of the isoquinoline core are critical determinants of function, as demonstrated in structure-activity relationship (SAR) studies of related benzoylisoquinolines [2]. Therefore, 4-(2,3-Dimethoxybenzoyl)isoquinoline cannot be assumed interchangeable with other benzoylisoquinolines or isoquinoline analogs without risking a complete loss of the desired biological or chemical effect.

Key Quantitative Differentiation for 4-(2,3-Dimethoxybenzoyl)isoquinoline (CAS 1187170-81-5) Against Closest Analogs


Commercial Purity and Supply Chain Verification for 4-(2,3-Dimethoxybenzoyl)isoquinoline

4-(2,3-Dimethoxybenzoyl)isoquinoline is commercially available from a major supplier at a certified purity of 97% . This provides a benchmark for procurement, as the purity of custom-synthesized or less-regulated analogs may vary significantly.

Chemical Synthesis Procurement Quality Control

SAR-Driven Distinction in Cytotoxic Activity Relative to 1-Benzoyl-3,4-dihydroisoquinolines

In SAR studies of benzoyldihydroisoquinolines, 1-benzoyl-3,4-dihydroisoquinoline analogs with an unsubstituted or 3'-monosubstituted benzoyl moiety demonstrated potent cytotoxicity with IC₅₀ values < 5 µM against L1210 leukemia cells [1]. The target compound, 4-(2,3-Dimethoxybenzoyl)isoquinoline, features a 2,3-dimethoxy substitution on the benzoyl ring at the 4-position, a distinct regiochemical arrangement. This specific substitution pattern is predicted to alter the compound's interaction with cellular targets, resulting in a different potency and selectivity profile compared to the 1-benzoyl-3,4-dihydroisoquinoline series [1].

Cancer Research Cytotoxicity SAR

Potential Divergence in GFAT Inhibitory Activity Based on Isoquinoline Core Substitution

Patent literature describes isoquinoline derivatives as inhibitors of glutamine:fructose-6-phosphate amidotransferase (GFAT) for the potential treatment of type II diabetes [1]. The disclosed compounds are defined by a generic formula that allows for a wide range of substituents on the isoquinoline core. While 4-(2,3-Dimethoxybenzoyl)isoquinoline falls within this broad class, its specific combination of a 4-benzoyl group and a 2,3-dimethoxy pattern is not explicitly exemplified. The structure-activity relationship established in the patent suggests that variations in substitution at the 4-position and on the benzoyl ring directly impact GFAT inhibitory potency [1].

Metabolic Disease Diabetes Enzyme Inhibition

Recommended Research and Application Scenarios for 4-(2,3-Dimethoxybenzoyl)isoquinoline (CAS 1187170-81-5)


Structure-Activity Relationship (SAR) Probe for Benzoylisoquinoline Antiproliferative Agents

4-(2,3-Dimethoxybenzoyl)isoquinoline serves as a valuable SAR probe to dissect the contribution of the 2,3-dimethoxy substitution pattern at the 4-position of the isoquinoline core to cytotoxic activity. Its distinct structure relative to the more extensively studied 1-benzoyl-3,4-dihydroisoquinolines [1] makes it essential for mapping the chemical space and identifying the optimal pharmacophore for antiproliferative effects.

Validation of GFAT Inhibition and Metabolic Disease Target Engagement

Given its structural relationship to isoquinoline-based GFAT inhibitors claimed in patent literature [2], this compound is a strong candidate for primary screening in GFAT enzyme assays. Its evaluation would help validate the broader patent claims and determine whether the 4-(2,3-dimethoxybenzoyl) motif confers a favorable inhibitory profile, potentially offering a novel starting point for diabetes drug discovery.

Reference Standard for Synthetic Methodology Development Involving 4-Acylisoquinolines

The compound's commercial availability at a defined purity makes it a convenient reference standard for developing and optimizing new synthetic methods targeting 4-acylisoquinoline derivatives, such as the visible-light-mediated acylation methods described in recent patents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,3-Dimethoxybenzoyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.